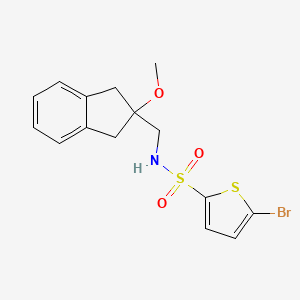
5-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound featuring a brominated thiophene ring, a sulfonamide group, and a methoxy-substituted indene moiety
准备方法
Synthetic Routes and Reaction Conditions
-
Bromination of Thiophene: : The synthesis begins with the bromination of thiophene to form 5-bromothiophene. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Sulfonamide Formation:
生物活性
5-Bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure combines a thiophene ring with a sulfonamide group, which is known for its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is C14H16BrN1O3S, and it features a bromine atom, a methoxy group, and a thiophene sulfonamide moiety. The compound's structure can be visualized as follows:
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. Below are detailed findings from various studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens.
-
Antibacterial Efficacy :
- The compound has shown significant antibacterial activity against resistant strains such as Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values reported at approximately 0.39 μg/mL . This suggests a potent effect against New Delhi Metallo-beta-lactamase producing strains .
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis, as indicated by in-silico docking studies that suggest strong binding interactions with critical bacterial proteins .
- Antifungal Activity :
Anticancer Activity
Emerging research also highlights the potential anticancer effects of this compound:
- Cytotoxicity Studies :
- Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
- The MTT assay results indicated promising cytotoxic effects, suggesting that further development into an anticancer agent could be feasible .
Case Study 1: Antimicrobial Screening
A recent study involved synthesizing various thiophene derivatives, including the target compound. These derivatives were screened for antimicrobial activity against clinical isolates of Klebsiella pneumoniae. The results showed that the synthesized compounds had varying degrees of effectiveness, with some derivatives exhibiting MIC values lower than traditional antibiotics .
Case Study 2: Anticancer Potential
Another study investigated the cytotoxic effects of the compound on human cancer cell lines. The data indicated that treatment with the compound led to significant reductions in cell viability, particularly in breast cancer and lung cancer cell lines. Further analysis using flow cytometry suggested that the compound induces apoptosis in these cells .
Research Findings Summary Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C14H16BrN1O3S |
| Antibacterial MIC | 0.39 μg/mL |
| Antifungal Activity | Effective against Candida spp. |
| Cytotoxicity | Significant reduction in cancer cell viability |
| Mechanism of Action | Disruption of cell wall synthesis; induction of apoptosis |
属性
IUPAC Name |
5-bromo-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S2/c1-20-15(8-11-4-2-3-5-12(11)9-15)10-17-22(18,19)14-7-6-13(16)21-14/h2-7,17H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXBNTUMUMKIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














